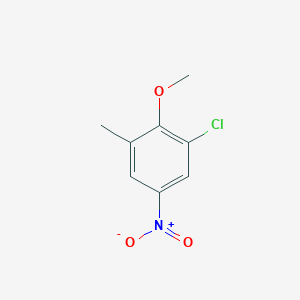
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- is an aromatic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-2-methoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, including the chlorination of methoxybenzene followed by methylation and nitration steps. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studies of electrophilic aromatic substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group, in particular, can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions .
Comparison with Similar Compounds
Similar compounds to Benzene, 1-chloro-2-methoxy-3-methyl-5-nitro- include:
Benzene, 1-chloro-2-methoxy-: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
Benzene, 1-chloro-3-methoxy-2-methyl-: Similar structure but different positioning of substituents, affecting its chemical properties.
Benzene, 1-chloro-2-methyl-3-nitro-:
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 |
InChI Key |
VTAFGNJSLHUWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















